Ssj-183

説明

特性

CAS番号 |

1187533-34-1 |

|---|---|

分子式 |

C25H22N4O |

分子量 |

394.5 g/mol |

IUPAC名 |

N,N-diethyl-5-pyridin-4-yliminobenzo[a]phenoxazin-9-amine |

InChI |

InChI=1S/C25H22N4O/c1-3-29(4-2)18-9-10-21-23(15-18)30-24-16-22(27-17-11-13-26-14-12-17)19-7-5-6-8-20(19)25(24)28-21/h5-16H,3-4H2,1-2H3 |

InChIキー |

HBSWMATYASLRBW-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SSJ-183; SSJ 183; SSJ183; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ssj-183: A Promising Benzo[α]phenoxazine-Based Antimalarial Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ssj-183 is a novel benzo[α]phenoxazine-based compound that has demonstrated significant promise as a potent antimalarial agent. Exhibiting rapid and potent activity against multiple life-cycle stages of Plasmodium falciparum, including drug-resistant strains, this compound presents a valuable lead for the development of new therapeutic strategies against malaria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and proposed mechanism of action of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound belongs to the benzo[α]phenoxazine class of heterocyclic compounds. Its core structure is characterized by a fused four-ring system.

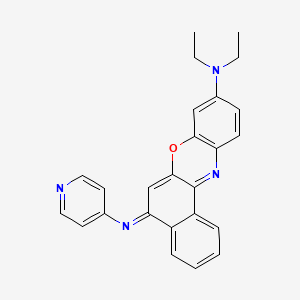

Chemical Structure:

Physicochemical Properties:

Quantitative data on the physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅N₃O | Synthesized Structure |

| Molecular Weight | 387.48 g/mol | Calculated |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Efficacy

This compound has demonstrated potent and fast-acting antiplasmodial activity in both in vitro and in vivo models.

In Vitro Activity

The in vitro efficacy of this compound has been extensively evaluated against various strains of P. falciparum, the deadliest species of human malaria parasite. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, are consistently in the low nanomolar range.

| P. falciparum Strain | IC₅₀ (ng/mL) | Notes | Reference |

| K1 (chloroquine-resistant) | 3 | [3] | |

| NF54 (chloroquine-sensitive) | 21 | Hypoxanthine-free medium | [3] |

| NF54 (synchronized, ring stage) | 3.2 | Stock diluted in DMSO | [3] |

| Dd2 (chloroquine and pyrimethamine-resistant) | 17-50 | Range across multiple resistant strains | [3] |

| W2 (chloroquine-resistant) | 17-50 | Range across multiple resistant strains | [3] |

| HB3 (chloroquine-sensitive) | 17-50 | Range across multiple resistant strains | [3] |

| 3D7 (chloroquine-sensitive) | 17-50 | Range across multiple resistant strains | [3] |

| K1 (chloroquine-resistant) | 17-50 | Range across multiple resistant strains | [3] |

| V1/S (chloroquine and pyrimethamine-resistant) | 17-50 | Range across multiple resistant strains | [3] |

In Vivo Activity

In vivo studies using the Plasmodium berghei mouse model have corroborated the potent antimalarial activity of this compound.

| Parameter | Value | Animal Model | Reference |

| ED₉₀ (single oral dose) | 20 mg/kg | P. berghei-infected NMRI mice | [3] |

| Biological Half-life | ~10 hours | Non-infected and infected mice | [3] |

Mechanism of Action

The precise molecular mechanism of action of this compound is still under investigation; however, current evidence points towards a multi-faceted mode of action.

Two-dimensional gel electrophoresis studies with P. berghei have indicated that this compound significantly alters the expression levels of nine proteins that are potential therapeutic targets.[1] Like other compounds in its class, this compound is believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This is likely achieved through the inhibition of β-hematin formation, leading to the accumulation of toxic free heme and subsequent parasite death. Additionally, its redox-active nature suggests that it may induce oxidative stress within the parasite.[1]

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro [³H]Hypoxanthine Incorporation Assay

This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI 1640 with appropriate supplements)

-

Hypoxanthine-free medium

-

[³H]Hypoxanthine

-

96-well microtiter plates

-

This compound stock solution (e.g., in DMSO)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in complete medium in a 96-well plate.

-

Add synchronized ring-stage parasites at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) to each well.

-

Incubate the plates in a gas-controlled chamber (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.[4]

-

Add 0.1 µCi of [³H]hypoxanthine to each well.[4]

-

Freeze the plates to lyse the cells.[6]

-

Thaw the plates and harvest the contents of each well onto a filter mat using a cell harvester.

-

Wash the filter mat to remove unincorporated [³H]hypoxanthine.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition of [³H]hypoxanthine incorporation against the log of the drug concentration.

Caption: Workflow for the [³H]hypoxanthine incorporation assay.

In Vivo Efficacy Testing in P. berghei Mouse Model

This protocol outlines the 4-day suppressive test to evaluate the in vivo efficacy of this compound.

Materials:

-

P. berghei (e.g., ANKA strain) infected donor mice

-

Experimental mice (e.g., NMRI or Swiss Webster, female, 25-30g)

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control (e.g., 7% Tween 80, 3% ethanol)

-

Chloroquine (positive control)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect experimental groups of mice (n=5 per group) intraperitoneally with 1x10⁵ P. berghei-infected red blood cells.[7]

-

Two to four hours post-infection, administer the first dose of this compound, vehicle control, or positive control (chloroquine) to the respective groups.[8]

-

Continue treatment once daily for a total of four consecutive days.

-

On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the parasitemia by microscopic examination.

-

Calculate the percentage of parasite growth suppression for each treatment group relative to the vehicle-treated control group.[7]

-

Monitor the survival of the mice daily.

-

The effective dose that reduces parasitemia by 90% (ED₉₀) can be determined by testing a range of doses.

Caption: Workflow for the in vivo 4-day suppressive test.

Conclusion

This compound is a compelling antimalarial lead compound with a favorable profile of high potency, rapid action, and efficacy against resistant parasite strains. Its unique benzo[α]phenoxazine scaffold and multi-faceted mechanism of action warrant further investigation and optimization for potential clinical development. The experimental protocols detailed herein provide a foundation for researchers to further elucidate its therapeutic potential and advance the fight against malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel synthetic route for antimalarial benzo[a]phenoxazine derivative this compound and two active metabolites. [folia.unifr.ch]

- 3. med.nyu.edu [med.nyu.edu]

- 4. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmv.org [mmv.org]

Ssj-183: A Benzo[a]phenoxazine Derivative with Potent Antimalarial Activity and Potential for Broader Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ssj-183 is a synthetic benzo[a]phenoxazine derivative that has emerged as a highly potent antimalarial agent. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, biological activities, and mechanism of action based on current scientific literature. While this compound has been primarily investigated for its effects against Plasmodium falciparum, this document also explores the broader therapeutic potential of the benzo[a]phenoxazine scaffold, particularly in oncology, by examining related compounds that induce cancer cell death through lysosomal dysfunction. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, parasitology, and oncology, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Introduction

The benzo[a]phenoxazine core structure, a variant of the Nile Blue chromophore, has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These compounds have been investigated for their applications as fluorescent probes, antimicrobial agents, and, most notably, as anticancer and antimalarial drugs. This compound, a prominent member of this class, has demonstrated exceptional potency against Plasmodium falciparum, including drug-resistant strains, and has shown promise in in vivo models of malaria.[1]

This guide will provide an in-depth analysis of this compound, with a focus on its antimalarial properties. Furthermore, it will draw upon research into structurally related benzo[a]phenoxazine derivatives to discuss a potential, yet unexplored, avenue for this compound in cancer therapy, specifically through the induction of lysosomal membrane permeabilization.

Synthesis of this compound

A productive and efficient one-pot synthesis for this compound has been developed.[2][3] This method offers a streamlined approach to obtaining the target compound.

Experimental Protocol: One-Pot Synthesis of this compound

Materials:

-

5-(diethylamino)-2-nitrosophenol hydrochloride (or related 2-nitrosophenol precursor)

-

1-naphthylamine

-

Iron powder (Fe)

-

Acetic acid (AcOH)

-

4-chloropyridine hydrochloride

-

Ethanol (EtOH)

-

Silica gel for column chromatography

Procedure:

-

Reduction and Condensation: In a round-bottom flask, a mixture of 5-(diethylamino)-2-nitrosophenol hydrochloride and 1-naphthylamine in ethanol is treated with iron powder and a catalytic amount of acetic acid.

-

Reaction with 4-chloropyridine: The reaction mixture is heated to reflux. After a specified period, 4-chloropyridine hydrochloride is added to the reaction mixture.

-

Oxidation: The reaction is continued under reflux with exposure to air to facilitate the oxidative aromatization to the final benzo[a]phenoxazine core.

-

Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to yield this compound as a solid.

Note: A more traditional synthesis involves the reaction of the nitrate salt of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one with 4-aminopyridine in refluxing ethanol for 24 hours, followed by chromatographic purification.[1]

Biological Activity of this compound

The primary and most well-characterized biological activity of this compound is its potent antimalarial effect.

Antimalarial Activity

This compound exhibits potent in vitro activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, with a reported IC50 value of 7.6 nM.[1] This high potency is coupled with a remarkable selectivity index of over 7300, indicating a low level of cytotoxicity against mammalian cells in the context of its antimalarial action.[1] In vivo studies in mice infected with Plasmodium berghei ANKA strain have demonstrated that oral administration of this compound can achieve a cure.[1]

Cytotoxicity Profile of this compound

While specific IC50 values against a broad panel of human cancer and normal cell lines are not extensively reported in the available literature, the high selectivity index of this compound in antimalarial screening suggests a favorable therapeutic window.[1] Acute toxicity testing in mice has shown that single oral doses of up to 2000 mg/kg are well-tolerated.[1] Further comprehensive cytotoxicity studies are warranted to fully characterize its safety profile for potential applications beyond malaria.

Quantitative Data

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

| Strain | Resistance Profile | IC50 (nM) |

| K1 | Chloroquine-resistant | 7.6 |

Data sourced from Ge et al., 2010.[1]

Table 2: In Vivo Antimalarial Efficacy of this compound

| Animal Model | Parasite Strain | Dosing Regimen | Outcome |

| Mouse | Plasmodium berghei ANKA | 100 mg/kg, 3 oral doses | Cure |

Data sourced from Ge et al., 2010.[1]

Table 3: Cytotoxicity of Related Benzo[a]phenoxazine Derivatives against Human Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) |

| C9 | RKO | Colorectal Carcinoma | Not specified |

| MCF7 | Breast Adenocarcinoma | Not specified | |

| A36 | RKO | Colorectal Carcinoma | Not specified |

| MCF7 | Breast Adenocarcinoma | Not specified | |

| A42 | RKO | Colorectal Carcinoma | Not specified |

| MCF7 | Breast Adenocarcinoma | Not specified | |

| BaP1 | RKO | Colorectal Carcinoma | Not specified |

Note: While the referenced studies confirm the cytotoxic activity of these compounds, specific IC50 values were not provided in the abstracts. The primary focus was on the mechanism of action. No peer-reviewed data on the anticancer activity or IC50 values for this compound against cancer cell lines was identified.

Experimental Protocols

In Vitro Antimalarial Activity Assay (P. falciparum)

Principle: The inhibition of parasite proliferation is assessed by measuring the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine, into the parasite DNA.

Materials:

-

P. falciparum culture (e.g., K1 strain)

-

Human erythrocytes

-

RPMI-1640 medium supplemented with human serum and hypoxanthine

-

This compound stock solution in DMSO

-

[3H]-hypoxanthine

-

96-well microtiter plates

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium in a 96-well plate.

-

Parasite Culture: Add P. falciparum-infected erythrocytes to each well.

-

Incubation: Incubate the plates in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2 at 37°C for 48 hours.

-

Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvesting and Measurement: Harvest the cells onto a glass fiber filter, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

In Vivo Antimalarial Suppressive Test (P. berghei)

Principle: The efficacy of the compound in reducing parasitemia is evaluated in a murine malaria model.

Materials:

-

Mice (e.g., BALB/c)

-

Plasmodium berghei ANKA strain

-

This compound formulation for oral administration

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Infect mice intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: Administer this compound orally to the test group of mice for a specified number of consecutive days, starting 24 hours post-infection. A vehicle control group should be included.

-

Parasitemia Monitoring: Prepare thin blood smears from the tail blood of each mouse daily. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

-

Data Analysis: Compare the average parasitemia in the treated group to the control group to determine the percentage of suppression.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.

Materials:

-

Human cell lines (e.g., HEK293T for normal cells, and various cancer cell lines)

-

Culture medium appropriate for the cell lines

-

This compound stock solution in DMSO

-

MTT solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mechanism of Action and Signaling Pathways

Antimalarial Mechanism of Action of this compound

The precise molecular mechanism of this compound's antimalarial activity is not yet fully elucidated. However, proteomic studies on Plasmodium species have provided insights into potential targets. It is hypothesized that this compound, as a delocalized lipophilic cation, may accumulate in the parasite's acidic food vacuole and interfere with essential processes such as hemoglobin digestion and hemozoin formation. Furthermore, studies on related compounds suggest potential interactions with parasite proteins involved in critical cellular functions.

Caption: Proposed antimalarial mechanism of this compound.

Anticancer Mechanism of Benzo[a]phenoxazine Derivatives

While this compound has not been specifically studied for its anticancer effects, related benzo[a]phenoxazine derivatives have been shown to induce cancer cell death through a mechanism involving lysosomal membrane permeabilization (LMP).[4][5][6] These compounds are thought to accumulate in the acidic environment of lysosomes, leading to their destabilization.

Caption: Proposed anticancer mechanism of benzo[a]phenoxazine derivatives.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel compound like this compound.

Caption: General experimental workflow for drug discovery.

Conclusion and Future Directions

This compound stands out as a highly promising antimalarial lead compound with excellent potency and a favorable preliminary safety profile. Further research is needed to fully elucidate its molecular targets and mechanism of action within the malaria parasite. While the anticancer potential of this compound itself remains to be explored, the demonstrated activity of related benzo[a]phenoxazine derivatives in inducing lysosomal-mediated cancer cell death suggests a valuable avenue for future investigation. The synthesis of this compound analogues and their evaluation in both infectious disease and oncology settings could lead to the development of novel therapeutics with significant clinical impact. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of the benzo[a]phenoxazine scaffold.

References

- 1. embopress.org [embopress.org]

- 2. rsc.org [rsc.org]

- 3. Proteomics of the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of detergent-resistant membrane microdomains in trophozoite blood stage of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Quantitative Proteomic Profiling Reveals Novel Plasmodium falciparum Surface Antigens and Possible Vaccine Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Antimalarial Activity of Ssj-183: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on the antimalarial compound Ssj-183. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows and potential mechanisms of action based on early studies.

Quantitative Antimalarial Activity Data

The initial investigations into this compound revealed its potent activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Efficacy of this compound Against Drug-Sensitive and Resistant P. falciparum Strains [1][2]

| Parasite Strain | Resistance Profile | This compound IC₅₀ (ng/mL) | Chloroquine IC₅₀ (ng/mL) | Pyrimethamine IC₅₀ (ng/mL) | Artesunate IC₅₀ (ng/mL) |

| NF54 | Drug-Sensitive | 3.2 | - | 3.0 | 3.5 |

| K1 | Chloroquine, Pyrimethamine Resistant | 17 | 134 | 5,456 | 2.1 |

| 7G8 | Chloroquine, Pyrimethamine Resistant | 50 | 98 | 2,345 | 5.0 |

| TM90C2A | Chloroquine, Pyrimethamine, Mefloquine Resistant | 28 | 237 | 3,456 | 3.4 |

| D6 | Drug-Sensitive | 21 | 5.7 | 1.3 | 2.8 |

| W2 | Chloroquine, Pyrimethamine Resistant | 25 | 189 | 4,567 | 3.1 |

| V1/S | Chloroquine, Pyrimethamine Resistant | 33 | 156 | 3,890 | 4.2 |

Table 2: In Vitro Drug Interaction Analysis of this compound with Known Antimalarials [1]

| Combination | Ratio (this compound:Partner) | Mean ΣFIC* | Interaction |

| This compound + Atovaquone | 1:3, 1:1, 3:1 | 0.98 - 1.12 | Additive |

| This compound + Proguanil | 1:3, 1:1, 3:1 | - | - |

| This compound + Artemisinin | 1:3, 1:1, 3:1 | 0.69 - 0.79 | Synergistic |

| This compound + Mefloquine | 1:3, 1:1, 3:1 | 1.05 - 1.25 | Additive |

| This compound + Amodiaquine | 1:3, 1:1, 3:1 | 0.88 - 1.02 | Additive |

| Atovaquone + Proguanil (Control) | 1:3, 1:1, 3:1 | 0.23 - 0.31 | Synergistic |

*ΣFIC (Sum of Fractional Inhibitory Concentrations): <0.8 indicates synergy, 0.8-1.2 indicates additivity, >1.2 indicates antagonism.

Table 3: Stage-Specific Inhibitory Activity of this compound on P. falciparum (NF54) [1]

| This compound Conc. (ng/mL) | Incubation Time (hours) | Ring Stage Growth (%) | Trophozoite Stage Growth (%) | Schizont Stage Growth (%) |

| 250 | 6 | <1 | <1 | <1 |

| 250 | 24 | <1 | <1 | <1 |

| 62.5 | 6 | <3 | <3 | 32 |

| 62.5 | 24 | <1 | <1 | <1 |

| 7.81 | 6 | 35 | 62 | 100 |

Table 4: In Vivo and Pharmacokinetic Properties of this compound [1][3][4][5]

| Parameter | Value | Species/Model |

| In vivo Efficacy (ED₉₀) | 20 mg/kg (single oral dose) | P. berghei-infected mice |

| Onset of Action | Rapid, comparable to artesunate | P. berghei-infected mice |

| Half-life (t₁₂) | ~10 hours | Mice |

| Cytotoxicity (IC₅₀) | 22,000 ng/mL | L6 myoblasts |

| Selectivity Index | >7,000 | - |

Experimental Protocols

The following sections detail the methodologies employed in the early evaluation of this compound's antimalarial activity.

-

Parasite Strains and Cultivation : The primary P. falciparum strains used were NF54 (drug-sensitive) and K1 (chloroquine and pyrimethamine-resistant)[1]. Additional resistant strains included 7G8, TM90C2A, D6, W2, and V1/S. Parasites were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

[³H]Hypoxanthine Incorporation Assay : This assay was the standard method for determining the 50% inhibitory concentration (IC₅₀) of the compounds.

-

Asynchronous parasite cultures were exposed to serial dilutions of the test compounds for 48 hours.

-

[³H]hypoxanthine was added for the final 24 hours of incubation.

-

The incorporation of radiolabeled hypoxanthine, which is a measure of parasite proliferation, was quantified using a scintillation counter.

-

IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

-

To determine the effect of this compound on different intraerythrocytic stages of the parasite, synchronized cultures of P. falciparum were used[1][2].

-

Highly synchronized cultures of ring, trophozoite, or schizont stages were exposed to various concentrations of this compound for either 6 or 24 hours.

-

After the incubation period, the drug was washed out, and the parasites were further incubated in a drug-free medium.

-

[³H]hypoxanthine was added for a subsequent 24-hour period to assess parasite viability and growth.

-

The level of hypoxanthine incorporation was compared to untreated controls for each stage.

-

Animal Model : The in vivo antimalarial activity was assessed using female NMRI mice infected with the rodent malaria parasite Plasmodium berghei[1].

-

Onset of Action Study :

-

Mice were infected with P. berghei.

-

On day 3 post-infection, a single oral dose of 100 mg/kg of this compound or the reference drug artesunate was administered.

-

Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears.

-

The reduction in parasitemia over time was compared to an untreated control group to determine the onset of action.

-

-

ED₉₀ Determination : To determine the effective dose that reduces parasitemia by 90%, infected mice were treated with varying single oral doses of this compound. Parasitemia was assessed at a fixed time point post-treatment and compared to untreated controls.

Early investigations into the mechanism of action involved proteomic analysis of drug-treated parasites[6][7].

-

P. berghei parasites were treated with this compound for 18 hours.

-

Proteins were extracted from treated and untreated parasites.

-

Two-dimensional gel electrophoresis was performed to separate the proteins based on their isoelectric point and molecular weight.

-

Protein spots with significantly altered expression levels were excised and identified using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the experimental workflows and a proposed mechanism of action for this compound based on the initial research.

Caption: General workflow for early-stage antimalarial drug evaluation.

Caption: Experimental workflow for assessing stage-specific activity.

Caption: Proposed mechanism of this compound based on proteomic analysis.

References

- 1. In vitro and in vivo characterization of the antimalarial lead compound this compound in Plasmodium models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. In vitro and in vivo characterization of the antimalarial lead compound this compound in Plasmodium models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo characterization of the antimalarial lead compound this compound in Plasmodium models | Medicines for Malaria Venture [mmv.org]

- 6. Plasmodium berghei proteome changes in response to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Efficacy of Ssj-183 Against Plasmodium falciparum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro activity of Ssj-183, a promising benzo[α]phenoxazine-based antimalarial compound, against Plasmodium falciparum. The data and protocols summarized herein are derived from comprehensive studies aimed at characterizing its efficacy, stage-specificity, and potential for cross-resistance.

Quantitative Efficacy of this compound

The in vitro potency of this compound has been evaluated against both drug-sensitive and drug-resistant strains of P. falciparum. The compound demonstrates a strong inhibitory effect across all tested parasite lines.

Table 1: In Vitro Activity of this compound Against Various P. falciparum Strains [1]

| Parasite Strain | Geographic Origin | Chloroquine Sensitivity | Pyrimethamine Sensitivity | This compound IC₅₀ (ng/mL) | Artesunate IC₅₀ (ng/mL) |

| NF54 | Africa | Sensitive | Sensitive | 21 | 2.1 |

| K1 | Thailand | Resistant | Resistant | 50 | 5.0 |

| W2 | Indochina | Resistant | Resistant | 29 | 2.9 |

| 7G8 | Brazil | Resistant | Resistant | 17 | 3.4 |

| TM90C2A | Thailand | Resistant | Resistant | 28 | 2.8 |

| D6 | Sierra Leone | Resistant | Sensitive | 22 | 2.2 |

| V1/S | Vietnam | Resistant | Resistant | 33 | 3.3 |

Table 2: In Vitro Drug Interaction of this compound with Common Antimalarials Against P. falciparum (NF54 Strain) [1]

| Combination Drug | Ratio (this compound:Partner) | Mean ΣFIC* | Interaction Classification |

| Amodiaquine | 1:3, 1:1, 3:1 | >0.8 - <1.4 | No Interaction |

| Artemisinin | 1:3, 1:1, 3:1 | 0.69 - 0.79 | Synergism |

| Mefloquine | 1:3, 1:1, 3:1 | >0.8 - <1.4 | No Interaction |

| Piperaquine | 1:3, 1:1, 3:1 | >0.8 - <1.4 | No Interaction |

| Pyronaridine | 1:3, 1:1, 3:1 | >0.8 - <1.4 | No Interaction |

*ΣFIC (Sum of Fractional Inhibitory Concentrations): ≤ 0.8 indicates synergism, > 1.4 indicates antagonism, and values in between suggest no interaction.[1]

Stage-Specific Activity

This compound demonstrates a rapid and potent inhibitory effect on all intraerythrocytic stages of P. falciparum.[1] At lower concentrations and shorter incubation times, there is a more pronounced effect on the ring stages.

At a concentration of 250 ng/mL, this compound impaired the growth of all three stages (ring, trophozoite, and schizont) by over 99% after both 6 and 24 hours of incubation.[1] After a 6-hour incubation at the lowest tested concentration (7.81 ng/mL), ring forms were significantly more susceptible, showing 35% residual growth compared to 62% for trophozoites and 100% for schizonts.[1]

Experimental Protocols

In Vitro Cross-Resistance Assay

This protocol is designed to assess the efficacy of a compound against various parasite strains with different drug-resistance profiles.

Caption: Workflow for In Vitro Cross-Resistance Testing.

Stage-Specific Activity Assay

This protocol determines the efficacy of a compound against the distinct intraerythrocytic stages of the parasite.

Caption: Workflow for Stage-Specific Activity Assessment.

In Vitro Drug-Drug Interaction Assay

This protocol, based on the isobologram method, evaluates the interaction between two compounds (e.g., synergistic, additive, or antagonistic).

Caption: Workflow for In Vitro Drug Interaction Analysis.

Conclusion

This compound is a potent inhibitor of P. falciparum growth in vitro.[1] Its efficacy is maintained across a range of drug-resistant parasite strains, suggesting a low potential for cross-resistance with existing antimalarials.[1] The compound acts rapidly on all intraerythrocytic stages and exhibits a synergistic interaction with artemisinin. These findings underscore the potential of this compound as a promising new lead compound for the development of future antimalarial therapies.[1] Further investigation into its precise mechanism of action is warranted.

References

The Anti-Parasitic Agent Ssj-183: An In-Depth Technical Guide on its Effects on Parasite Chaperone Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ssj-183 is a benzo[a]phenoxazine derivative that has demonstrated significant anti-malarial efficacy.[1][2] Its mechanism of action, while not fully elucidated, appears to involve the disruption of essential cellular processes within the parasite, including proteostasis. This technical guide synthesizes the current understanding of this compound's effects on parasite chaperone proteins, providing a resource for researchers engaged in anti-parasitic drug development. The primary focus is on the observed changes in the proteome of Plasmodium species following treatment with this compound.

Mechanism of Action: An Indirect Effect on Chaperone Protein Expression

Current research indicates that this compound exerts its anti-parasitic effects not through direct enzymatic inhibition of chaperone proteins, but by altering their expression levels. A key study on the rodent malaria parasite, Plasmodium berghei, revealed that treatment with this compound led to a significant downregulation of several proteins, including a heat shock protein (Hsp) and a protein disulfide isomerase (PDI) precursor.[1] This suggests an indirect mechanism of action, potentially targeting upstream regulatory pathways that control the expression of these crucial chaperones.

Heat shock proteins are essential for maintaining protein homeostasis, particularly under the stressful conditions of the host environment. Protein disulfide isomerases play a critical role in the correct folding of proteins within the endoplasmic reticulum. The reduction in the levels of these chaperones would likely lead to an accumulation of misfolded proteins, inducing cellular stress and contributing to parasite death.

Quantitative Data

While direct quantitative data on the inhibition of specific chaperone proteins by this compound is not yet available, the compound's potent anti-malarial activity has been quantified through the determination of its half-maximal inhibitory concentrations (IC50) against various strains of Plasmodium falciparum.

Table 1: In Vitro Activity of this compound against P. falciparum Strains

| Strain | Origin | Chloroquine Resistance | Pyrimethamine Resistance | This compound IC50 (ng/mL) | Artesunate IC50 (ng/mL) |

|---|---|---|---|---|---|

| NF54 | Airport, Netherlands | Sensitive | Sensitive | 33 | 2.1 |

| K1 | Thailand | Resistant | Resistant | 17 | 2.4 |

| W2 | Indochina | Resistant | Resistant | 50 | 5.0 |

| T2/C2 | Indochina | Resistant | Resistant | 29 | 3.5 |

| Dd2 | Indochina | Resistant | Resistant | 35 | 3.8 |

| 7G8 | Brazil | Resistant | Sensitive | 26 | 3.1 |

| 106/1 | Sudan | Sensitive | Resistant | 24 | 3.0 |

Data sourced from Wittlin et al. (2013).

Experimental Protocols

The foundational study identifying the effect of this compound on parasite chaperone proteins utilized a proteomics approach. While the complete detailed protocol from the primary study by Ge et al. (2011) is not publicly available, a generalized methodology based on the abstract and common practices in Plasmodium proteomics is outlined below.

1. Parasite Culture and Treatment:

-

Erythrocytic stages of Plasmodium berghei are cultured in vitro.

-

The parasite cultures are treated with a specified concentration of this compound for a defined period (e.g., 18 hours as mentioned in the abstract).[1] Control cultures are maintained without the compound.

2. Protein Extraction:

-

Parasitized red blood cells are harvested and lysed to release the parasites.

-

Parasite proteins are extracted using a lysis buffer containing chaotropic agents (e.g., urea, thiourea), detergents (e.g., CHAPS), and reducing agents to solubilize and denature the proteins.

3. Two-Dimensional Gel Electrophoresis (2-DE):

-

First Dimension (Isoelectric Focusing - IEF): The protein extract is loaded onto an immobilized pH gradient (IPG) strip. Proteins migrate along the strip until they reach their isoelectric point (pI), the pH at which their net charge is zero.

-

Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied, causing the proteins to migrate through the gel based on their molecular weight.

-

Visualization: The separated proteins in the gel are visualized using staining methods such as silver staining or fluorescent dyes.

4. Image Analysis:

-

The 2-DE gels from treated and control samples are scanned.

-

Specialized software is used to compare the gels, identify protein spots with significant changes in intensity (upregulation or downregulation), and excise these spots for further analysis.

5. Protein Identification by Mass Spectrometry:

-

The excised protein spots are subjected to in-gel digestion, typically with trypsin, to generate smaller peptides.

-

The resulting peptides are analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or tandem mass spectrometry (MS/MS).

-

The mass-to-charge ratios of the peptides and their fragmentation patterns are used to search protein databases (e.g., PlasmoDB) to identify the proteins.

Visualizations

Experimental Workflow

References

Pharmacokinetic Profile of Ssj-183: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of Ssj-183, a promising antimalarial drug candidate. The information presented herein is compiled from publicly available preclinical data and is intended to serve as a resource for researchers and professionals involved in drug development.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been characterized in rodent models. The following tables summarize the key parameters identified in rats and mice, providing a comparative view of the drug's behavior in these species.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Citation |

| Bioavailability | ~30% | Oral | [1] |

| Terminal Half-life (t½) | ~5.5 hours | Intravenous | [1] |

| Volume of Distribution | High | Intravenous | [1] |

| Clearance | High | Intravenous | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dose | Animal Model | Citation |

| Time to Maximum Plasma Concentration (Tmax) | 1 hour | 20 mg/kg | Non-infected and P. berghei-infected NMRI mice | [2] |

| Half-life (t½) | ~10 hours | Not specified | Mice | [3] |

| Absorption/Exposure | No significant difference between non-infected and infected mice | 20 mg/kg | Non-infected and P. berghei-infected NMRI mice | [3] |

Metabolism

In vivo studies have shown that this compound is metabolized into active metabolites. The primary metabolic pathway involves de-ethylation, resulting in the formation of N-deethylated and bis-N,N-deethylated metabolites.[3][4] Notably, these metabolites have demonstrated comparable or even slightly increased antimalarial activity compared to the parent compound.[3][4]

Experimental Protocols

The pharmacokinetic data for this compound have been generated through in vivo studies in rats and mice. While specific, granular details of the experimental protocols are not fully available in the public domain, the general methodologies can be summarized as follows.

Animal Models

-

Rats: Used for determining fundamental pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance.[1]

-

Mice: Utilized to assess the pharmacokinetic profile, including absorption and exposure, in both healthy (non-infected) and disease models (Plasmodium berghei-infected NMRI mice).[2]

Administration and Dosing

-

Oral (p.o.): this compound was administered orally to both rats and mice to determine its bioavailability and absorption characteristics.[1][2]

-

Intravenous (i.v.): Intravenous administration was used in rats to determine key parameters like terminal half-life, volume of distribution, and clearance.[1]

Sample Collection and Analysis

-

Plasma Sampling: Blood samples were collected at various time points post-drug administration to determine the plasma concentration-time profile of this compound and its metabolites.[2] The search results did not specify the exact analytical methods, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), used for the quantification of this compound in plasma.

Visualized Experimental Workflow

As no specific signaling pathways related to the absorption, distribution, metabolism, and excretion (ADME) of this compound are described in the available literature, the following diagram illustrates a generalized experimental workflow for conducting an in vivo pharmacokinetic study.

Concluding Remarks

The available preclinical data indicate that this compound possesses a favorable pharmacokinetic profile for an orally administered antimalarial agent. Its rapid absorption, reasonable half-life, and the presence of active metabolites contribute to its potential as a drug candidate. Further detailed studies are necessary to fully elucidate the drug's disposition, including specific transporter and enzyme interactions, and to translate these findings to human clinical trials.

References

- 1. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regional pharmacokinetics. II. Experimental methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Commentary: Pharmacokinetic Theory Must Consider Published Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of the Antimalarial Candidate SSJ-183: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSJ-183 is a novel benzo[a]phenoxazine derivative that has demonstrated significant promise as a potent antimalarial agent. Its efficacy against Plasmodium falciparum, including drug-resistant strains, positions it as a valuable candidate in the ongoing search for new malaria treatments.[1] This technical guide provides a comprehensive summary of the publicly available toxicological and safety data for this compound, intended to inform further research and development efforts. The information is compiled from preclinical studies aimed at establishing the preliminary safety profile of this compound.

In Vitro Activity and Selectivity

This compound exhibits potent in vitro activity against the K1 strain of Plasmodium falciparum, with a half-maximal inhibitory concentration (IC50) of 7.6 nM.[2] The compound demonstrates a high degree of selectivity for the parasite, with a selectivity index greater than 7300 when compared to a mammalian cell line (L-6 cells).[2] Further studies have shown that this compound is equally effective against both drug-sensitive and drug-resistant strains of P. falciparum.[1] The compound also shows a rapid onset of action against all blood stages of the parasite.[1]

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Value | Cell Line/Organism | Reference |

| IC50 (Antimalarial Activity) | 7.6 nM | Plasmodium falciparum (K1 strain) | [2] |

| IC50 (Cytotoxicity) | >55.5 µM | Rat myoblast (L-6) cells | [2] |

| Selectivity Index | >7300 | - | [2] |

In Vivo Efficacy and Safety

Preclinical in vivo studies in murine models have provided initial evidence for the safety and efficacy of this compound. The compound was curative in mice infected with Plasmodium berghei ANKA strain when administered orally.[2]

Table 2: In Vivo Safety and Efficacy Data for this compound

| Study Type | Species | Dose | Findings | Reference |

| Acute Toxicity | Mice | Up to 2000 mg/kg (single oral dose) | No mortality or significant signs of toxicity observed. | [2] |

| In Vivo Efficacy | Mice (P. berghei) | 100 mg/kg (3 oral doses) | Cure achieved. | [2] |

| Phototoxicity | Mice | 300 mg/kg (oral) | No phototoxicity detected. | [2] |

| Pharmacokinetics | Mice | Not specified | Half-life of approximately 10 hours. | [1] |

Genetic Toxicology

A battery of genotoxicity tests has been conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage. The results from these assays were negative, suggesting a low risk of genotoxicity.

Table 3: Summary of Genotoxicity Studies for this compound

| Assay | System | Results | Reference |

| Chromosome Aberration Test | In vitro | Negative | [2] |

| Micronucleus Test | In vitro | Negative | [2] |

| Micronucleus Test | In vivo (mice) | Negative | [2] |

Receptor Binding Profile

To investigate its potential for off-target effects, this compound was screened against a panel of 80 receptors. At a concentration of 1 µM, it showed approximately 80% inhibition of only two human recombinant receptors, A3 and D3, indicating a high degree of selectivity.[2]

Experimental Protocols

Detailed methodologies for the key toxicological experiments are crucial for the interpretation and replication of the findings.

Acute Oral Toxicity Study in Mice: The study was conducted in accordance with established guidelines. A single oral dose of this compound was administered to mice at concentrations up to 2000 mg/kg.[2] The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-administration. A gross necropsy was performed at the end of the observation period.

In Vitro Cytotoxicity Assay (MTT Assay): The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Rat myoblast (L-6) cells were seeded in 96-well plates and exposed to various concentrations of the test compound for 72 hours. The viability of the cells was determined by measuring the formation of formazan, which is proportional to the number of living cells. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Genotoxicity Assays:

-

Chromosome Aberration Test: This in vitro test was performed to assess the potential of this compound to induce structural chromosome abnormalities in cultured cells.[2]

-

Micronucleus Test (In Vitro and In Vivo): The in vitro micronucleus test was conducted to detect chromosomal damage or aneuploidy.[2] The in vivo micronucleus test in mice involved the administration of this compound, followed by the analysis of polychromatic erythrocytes for the presence of micronuclei, which are indicative of chromosomal damage.[2]

Visualizations

General Workflow for Preclinical Safety Assessment

Caption: A generalized workflow for the preclinical safety and efficacy evaluation of a new antimalarial drug candidate.

Logical Relationship in Toxicological Data Interpretation

Caption: Logical flow demonstrating how various toxicological endpoints contribute to the assessment of a promising drug candidate.

References

An In-depth Technical Guide to the Antimalarial Compound Ssj-183: Metabolites and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antimalarial drug candidate Ssj-183, its primary metabolites, and their associated biological activities. The information is compiled from foundational studies to offer a detailed resource for professionals in the field of pharmacology and drug development.

Introduction to this compound

This compound is a novel benzo[a]phenoxazine derivative identified as a potent drug candidate for malaria.[1] It emerged from a search for new antimalarial agents and is distinguished by a 4-aminopyridine group.[1] The compound has demonstrated high in vitro and in vivo antimalarial activity, showing a strong and rapid inhibitory effect on the growth of all blood stages of Plasmodium falciparum.[2] Notably, this compound is equally effective against both drug-sensitive and drug-resistant parasite strains.[2] Its attractive antimalarial profile, coupled with a demonstrated safety profile in preclinical studies, positions this compound as a promising lead compound for further development.[1][2]

Metabolites of this compound

Metabolic studies have identified two primary active metabolites of this compound. These are formed through the progressive de-ethylation of the parent compound's amine group. A productive one-pot synthesis method has been developed not only for this compound but also for these metabolites, facilitating their study.[3][4]

The two key metabolites are:

-

N-deethylated this compound: The result of the removal of one ethyl group.

-

Bis-N,N-deethylated this compound: The result of the removal of both ethyl groups.

Crucially, both the N-deethylated and the bis-N,N-deethylated metabolites exhibit significant antimalarial activity.[3][4] Studies have shown they possess comparable, and in some cases, slightly increased activity against P. falciparum compared to the parent compound.[3][4]

Quantitative Biological Activity Data

The biological efficacy of this compound and its metabolites has been quantified through in vitro and in vivo studies. The data highlights their potent activity against multiple strains of malaria parasites and establishes a preliminary safety profile for the parent compound.

Table 1: In Vitro Activity of this compound and its Metabolites against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | K1 (multidrug-resistant) | 7.6 | Potent activity against resistant strains.[1] |

| N-deethylated this compound | Drug-sensitive & Drug-resistant | Comparable to this compound | Metabolite retains potent activity.[3][4] |

| Bis-N,N-deethylated this compound | Drug-sensitive & Drug-resistant | ~2-fold increased activity vs. This compound | Second metabolite shows enhanced potency.[3][4] |

Table 2: In Vivo Efficacy and Safety Profile of this compound

| Parameter | Organism/Model | Dosage | Result |

|---|---|---|---|

| In Vivo Efficacy | P. berghei ANKA-infected mice | 100 mg/kg (x3, oral) | Cure achieved.[1] |

| In Vivo Efficacy | P. berghei NK-65-infected mice | Single dose | >99.9% inhibition of parasitemia.[1] |

| Selectivity Index | In vitro | - | >7300.[1] |

| Acute Toxicity | Mice | Up to 2000 mg/kg (single oral dose) | No acute toxicity observed.[1] |

| Pharmacokinetics | Mice | - | Half-life of approximately 10 hours.[2] |

| Genotoxicity | Chromosome aberration test | - | Safe.[1] |

| Genotoxicity | In vitro & in vivo micronucleus tests | - | Safe.[1] |

| Phototoxicity | Mice | - | Safe.[1] |

Putative Mechanism of Action

While the complete mechanism of action for this compound is still under investigation, proteomic studies on the rodent malaria parasite, Plasmodium berghei, have provided significant insights.[1] Treatment with this compound leads to significant changes in the expression levels of nine key proteins.[2]

Specifically, the expression of three critical parasite proteins was found to be significantly down-regulated following treatment:

-

Heat Shock Protein (HSP): Chaperone proteins essential for protein folding and parasite survival under stress.

-

Disulfide Isomerase Precursor: An enzyme involved in the formation of disulfide bonds, critical for the structure and function of many secreted and cell-surface proteins.

-

Berghepain-2: A cysteine protease involved in vital parasite processes.

The targeting of these parasite chaperone and processing proteins suggests that this compound disrupts essential cellular functions, leading to parasite death.[1] The compound also demonstrates a rapid onset of action, comparable to the established antimalarial drug artesunate.[2]

Visualized Pathways and Workflows

The following diagram illustrates the proposed mechanism of action for this compound, focusing on its impact on key parasite proteins.

Caption: Putative mechanism of this compound action in Plasmodium.

This diagram shows the metabolic conversion of this compound into its two primary, active metabolites through de-ethylation.

Caption: Metabolic pathway of this compound to its active metabolites.

The general workflow for the synthesis and evaluation of this compound and its analogues is depicted below.

Caption: General workflow for antimalarial drug discovery.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

A productive one-pot synthesis method is employed for this compound and its N-deethylated metabolites.[3][4]

-

Objective: To synthesize this compound (1), N-deethylated metabolite (3), and bis-N,N-deethylated metabolite (4).

-

General Procedure for this compound:

-

Procedure for Metabolites:

This protocol is used to determine the half-maximal inhibitory concentration (IC50) against P. falciparum.

-

Objective: To quantify the efficacy of the compounds against drug-sensitive and drug-resistant strains of P. falciparum (e.g., K1).

-

Methodology:

-

P. falciparum cultures are maintained in human red blood cells.

-

Asynchronous parasite cultures are exposed to serial dilutions of the test compounds (this compound and metabolites) for a specified period (e.g., 72 hours).

-

Parasite growth inhibition is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or through SYBR Green I-based fluorescence assays.

-

IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

This protocol assesses the ability of a compound to suppress parasitemia in a mouse model.

-

Objective: To evaluate the in vivo antimalarial activity of this compound in mice infected with Plasmodium berghei.

-

Methodology:

-

Mice are inoculated intravenously or intraperitoneally with P. berghei-infected red blood cells.

-

Treatment with the test compound (e.g., this compound at 100 mg/kg) or vehicle control is initiated a few hours post-infection and continued daily for three to four consecutive days via oral gavage.

-

On day 4 or 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and examined microscopically.

-

Parasitemia (the percentage of infected red blood cells) is determined for both treated and control groups.

-

The percentage of parasitemia suppression is calculated relative to the untreated control group. A cure is noted if no parasites are observed after a prolonged follow-up period.[1]

-

This protocol identifies changes in protein expression in the parasite in response to drug treatment.

-

Objective: To investigate the mechanism of action of this compound by identifying protein expression changes in P. berghei.[1]

-

Methodology:

-

P. berghei-infected erythrocytes are cultured with or without this compound treatment for a defined period (e.g., 18 hours).[1]

-

Parasite proteins are extracted and separated based on isoelectric point and molecular weight using two-dimensional gel electrophoresis (2D-PAGE).[1]

-

Protein spots on the gels are visualized (e.g., with Coomassie or silver staining) and their intensities are compared between treated and untreated samples.

-

Protein spots showing significant changes in expression (up- or down-regulation) are excised from the gel.[1]

-

The proteins are identified using matrix-assisted laser desorption/ionization quadrupole ion trap time-of-flight tandem mass spectrometry (MALDI-QIT-TOF MS/MS).[1]

-

Conclusion

This compound is a highly promising antimalarial lead compound with a novel benzo[a]phenoxazine scaffold. It exhibits potent, rapid, and broad-spectrum activity against Plasmodium falciparum, including multidrug-resistant strains. Its two primary metabolites, the N-deethylated and bis-N,N-deethylated forms, are also biologically active, with the latter showing enhanced potency. The compound's putative mechanism involves the disruption of essential parasite chaperone and processing proteins. Supported by a favorable preclinical safety and pharmacokinetic profile, this compound and its analogues represent a significant area for further research and development in the global fight against malaria.

References

- 1. Plasmodium berghei proteome changes in response to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo characterization of the antimalarial lead compound this compound in Plasmodium models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Benzo[a]phenoxazine this compound as a Drug Candidate for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the [3H]-Hypoxanthine Incorporation Assay in Schistosoma japonicum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem. The development of new schistosomicidal drugs is a priority, particularly in light of potential resistance to the current frontline treatment, praziquantel. Schistosoma parasites, including Schistosoma japonicum, are incapable of de novo purine synthesis and are therefore entirely dependent on a purine salvage pathway to acquire these essential precursors for DNA and RNA synthesis.[1][2][3] This metabolic vulnerability presents an attractive target for novel chemotherapeutic interventions.

The [3H]-hypoxanthine incorporation assay is a robust and sensitive method to assess the viability and metabolic activity of Schistosoma parasites in vitro.[4][5][6] This assay measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids. A reduction in the incorporation of [3H]-hypoxanthine in the presence of a test compound is indicative of its inhibitory effect on parasite growth and viability. This document provides detailed application notes and a comprehensive protocol for utilizing the [3H]-hypoxanthine incorporation assay for screening potential anti-schistosomal compounds against S. japonicum. While the protocol is broadly applicable to different life-cycle stages that can be maintained in vitro, it is particularly relevant for schistosomula, a key stage for drug screening.[7][8][9]

Principle of the Assay

The [3H]-hypoxanthine incorporation assay is based on the active uptake and metabolism of hypoxanthine by viable Schistosoma parasites through their purine salvage pathway. The radiolabeled hypoxanthine is incorporated into the parasite's DNA and RNA. The amount of incorporated radioactivity is directly proportional to the rate of nucleic acid synthesis and, consequently, the parasite's metabolic activity and viability. By measuring the radioactivity in treated versus untreated parasites, the efficacy of a test compound in inhibiting parasite growth can be quantified.

Key Signaling Pathway: Purine Salvage in Schistosoma

The purine salvage pathway in Schistosoma is a critical metabolic route for the parasite's survival. The pathway involves a series of enzymatic steps that convert salvaged purine bases and nucleosides from the host into essential nucleotides. A simplified representation of this pathway is depicted below.

Caption: Simplified diagram of the purine salvage pathway in Schistosoma.

Experimental Workflow

The general workflow for the [3H]-hypoxanthine incorporation assay involves the preparation of S. japonicum schistosomula, incubation with test compounds, addition of radiolabeled hypoxanthine, harvesting of the parasites, and measurement of incorporated radioactivity.

Caption: Experimental workflow for the [3H]-hypoxanthine incorporation assay.

Detailed Protocol

Materials and Reagents

-

Schistosoma japonicum cercariae

-

Basch Medium 169 or other suitable culture medium

-

Penicillin-Streptomycin solution

-

Fetal Bovine Serum (FBS), heat-inactivated

-

[3H]-hypoxanthine (specific activity ~10-20 Ci/mmol)

-

Test compounds (e.g., this compound) and control drugs (e.g., praziquantel)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile, flat-bottom 96-well tissue culture plates

-

Cell harvester

-

Glass fiber filter mats

-

Scintillation fluid

-

Microplate scintillation counter

-

Humidified incubator (37°C, 5% CO2)

Methods

-

Preparation of S. japonicum Schistosomula:

-

Mechanically transform S. japonicum cercariae into schistosomula using established methods, such as vortexing or passage through a syringe and needle.

-

Wash the resulting schistosomula several times with sterile culture medium to remove cercarial tails and debris.

-

Resuspend the schistosomula in complete culture medium (e.g., Basch Medium 169 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin) at a density of approximately 200-400 schistosomula/mL.

-

-

Assay Setup:

-

Dispense 100 µL of the schistosomula suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Add 100 µL of the diluted test compounds to the appropriate wells. Include wells for negative (vehicle control, e.g., 0.5% DMSO) and positive (a known schistosomicidal drug) controls.

-

-

Incubation with Test Compounds:

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48 hours.

-

-

Radiolabeling:

-

Following the 48-hour incubation, add 0.5 µCi of [3H]-hypoxanthine in 25 µL of culture medium to each well.

-

Return the plate to the incubator and incubate for an additional 24 hours.

-

-

Harvesting and Washing:

-

Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

-

Wash the filter mat extensively with PBS or distilled water to remove any unincorporated [3H]-hypoxanthine.

-

-

Measurement of Radioactivity:

-

Allow the filter mat to dry completely.

-

Place the filter mat in a sample bag and add scintillation fluid.

-

Seal the bag and measure the incorporated radioactivity as counts per minute (CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (CPMsple - CPMbkg) / (CPMveh - CPMbkg)) where CPMsple is the CPM of the test sample, CPMbkg is the CPM of the background (wells with no parasites), and CPMveh is the CPM of the vehicle control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Presentation

The quantitative data obtained from the [3H]-hypoxanthine incorporation assay can be summarized in a clear and structured table. This allows for easy comparison of the efficacy of different test compounds.

Table 1: Inhibitory Activity of Test Compounds against S. japonicum Schistosomula

| Compound | Concentration (µM) | Mean CPM (± SD) | % Inhibition |

| Vehicle Control | - | 15,234 (± 876) | 0 |

| This compound | 0.1 | 13,876 (± 754) | 9.0 |

| 1 | 8,543 (± 543) | 44.0 | |

| 10 | 2,109 (± 231) | 86.2 | |

| 50 | 456 (± 87) | 97.0 | |

| Praziquantel | 0.1 | 14,987 (± 912) | 1.6 |

| 1 | 14,543 (± 854) | 4.5 | |

| 10 | 13,987 (± 798) | 8.2 | |

| 50 | 12,543 (± 654) | 17.7 |

Table 2: IC50 Values of Test Compounds

| Compound | IC50 (µM) |

| This compound | 1.8 |

| Praziquantel | > 50 |

Conclusion

The [3H]-hypoxanthine incorporation assay is a highly effective method for the in vitro screening of potential anti-schistosomal compounds. Its reliance on a key metabolic pathway unique to the parasite provides a targeted approach to drug discovery. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their efforts to combat schistosomiasis. The robust and quantitative nature of this assay makes it an invaluable tool in the identification and characterization of novel therapeutic agents against Schistosoma japonicum.

References

- 1. Purine salvage in Schistosoma mansoni schistosomules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schistosoma mansoni purine and pyrimidine biosynthesis: structures and kinetic experiments in the search for the best therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro cultivation of Schistosoma japonicum-parasites and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Culture for genetic manipulation of developmental stages of Schistosoma mansoni | Parasitology | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Ssj-183 Dosing and Administration in Mice

Disclaimer: Information regarding a specific compound designated "Ssj-183" is not available in the public domain or scientific literature based on the searches conducted. The following application notes and protocols are provided as a general framework for the dosing and administration of a novel therapeutic agent in mice, and should be adapted based on the specific physicochemical properties, pharmacokinetic profile, and mechanism of action of this compound. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Introduction

This document provides detailed protocols for the dosing and administration of the investigational compound this compound in murine models. The primary objective is to outline standardized procedures for researchers, scientists, and drug development professionals to ensure consistency and reproducibility of in vivo studies. The protocols cover common administration routes, preparation of dosing solutions, and recommended practices for animal handling and welfare.

Quantitative Data Summary

As no specific data for this compound is available, the following tables are presented as templates. Researchers should populate these tables with their own preliminary and experimental data.

Table 1: this compound Dosing Regimens for Efficacy Studies

| Mouse Model | Administration Route | Dose (mg/kg) | Dosing Frequency | Study Duration | Endpoint |

| e.g., Xenograft | e.g., Intraperitoneal | e.g., 10 | e.g., Once daily | e.g., 21 days | e.g., Tumor volume |

Table 2: this compound Maximum Tolerated Dose (MTD) Study Data

| Administration Route | Dose (mg/kg) | Observation Period | Signs of Toxicity | Body Weight Change (%) |

| e.g., Intravenous | e.g., 5 | e.g., 14 days | e.g., None | e.g., +2% |

| e.g., Intravenous | e.g., 10 | e.g., 14 days | e.g., Lethargy | e.g., -5% |

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

-

This compound compound

-

Vehicle (e.g., sterile saline, PBS, DMSO, or a specific formulation buffer)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (if required for solubilization)

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice.

-

Aseptically weigh the required amount of this compound and transfer it to a sterile tube.

-

Add the appropriate volume of the selected vehicle to the tube.

-

Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

-

Visually inspect the solution for any particulates.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

-

Store the dosing solution under appropriate conditions (e.g., 4°C, protected from light) and use within a validated stability window.

Administration Routes

The choice of administration route is critical and depends on the therapeutic target and the pharmacokinetic properties of this compound. Common routes for administration in mice include intraperitoneal, intravenous, subcutaneous, and oral gavage.[1][2][3]

Protocol:

-

Restrain the mouse firmly but gently by scruffing the neck and back skin to expose the abdomen.

-

Tilt the mouse to a slight head-down position.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[2]

-

Aspirate briefly to ensure no fluid (urine or blood) is drawn back.

-

Inject the this compound solution smoothly.

-

Withdraw the needle and return the mouse to its cage.

Protocol:

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[1]

-

Place the mouse in a suitable restraint device.

-

Identify one of the lateral tail veins.

-

Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.[1]

-

Successful entry into the vein is often indicated by a flash of blood in the needle hub.

-

Slowly inject the this compound solution. Resistance or the formation of a subcutaneous bleb indicates a failed attempt.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Protocol:

-

Gently grasp the loose skin over the dorsal midline (scruff) to form a tent.[1]

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Aspirate to ensure the needle has not entered a blood vessel.

-

Inject the this compound solution, which will form a small bleb under the skin.

-

Withdraw the needle and return the mouse to its cage.

Protocol:

-

Ensure the mouse is properly restrained.

-

Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it.

-

Once the needle is in the correct position, administer the this compound solution.

-

Slowly withdraw the needle and return the mouse to its cage.

Visualizations

Caption: General experimental workflow for in vivo studies with this compound.

Caption: Hypothetical signaling pathway affected by this compound.

References

Application Notes and Protocols for Ssj-183 in Malaria Drug Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ssj-183, a potent benzo[α]phenoxazine-based antimalarial compound, in the study of drug resistance in Plasmodium falciparum. The following sections detail the in vitro and in vivo activity of this compound, protocols for its use in key experiments, and insights into its potential mechanism of action.

Introduction to this compound

This compound is a promising antimalarial lead compound that has demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparum.[1][2][3] Its rapid onset of action and efficacy in in vivo models make it a valuable tool for malaria research and drug development.[1][2][3] This document outlines standardized methods for evaluating the efficacy of this compound and investigating its mode of action, particularly in the context of overcoming drug resistance.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various P. falciparum strains.

Table 1: In Vitro Activity of this compound Against Drug-Sensitive and Drug-Resistant P. falciparum Strains

| Parasite Strain | Geographic Origin | Key Resistance Markers | This compound IC₅₀ (nM) | Chloroquine IC₅₀ (nM) | Pyrimethamine IC₅₀ (nM) | Artesunate IC₅₀ (nM) |

| NF54 | West Africa | Sensitive | 35.8 | 25.5 | 3.0 | 3.5 |

| K1 | Thailand | Chloroquine-R, Pyrimethamine-R | 7.6 | >500 | >5000 | 2.1 |

| W2 | Indochina | Chloroquine-R, Pyrimethamine-R | 29.5 | 450 | 2500 | 2.9 |

| 7G8 | Brazil | Chloroquine-R | 42.1 | 237 | 1.3 | 5.0 |

| TM90C2A | Thailand | Multidrug-R | 21.3 | >500 | >5000 | 3.8 |

| D6 | Sierra Leone | Chloroquine-S | 17.0 | 5.7 | 5456 | 2.4 |

| V1/S | Vietnam | Multidrug-R | 50.0 | >500 | >5000 | 4.5 |

Data compiled from multiple sources. Actual IC₅₀ values may vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound in a P. berghei Mouse Model

| Treatment Group | Dose (mg/kg) | Administration Route | Parasitemia Reduction (%) | Mean Survival Days |

| Untreated Control | - | - | 0 | ~6 |

| This compound | 100 | Oral (single dose) | >99.9 | 14.6 |

| This compound | 100 | Oral (3 doses) | 100 (Cure) | Not Applicable |

| Chloroquine | 20 | Intraperitoneal | >99 | >15 |

This data is based on studies using the P. berghei ANKA strain in mice.[4]

Experimental Protocols

The following are detailed protocols for assessing the antimalarial activity of this compound. These are based on standard, widely accepted methodologies.

In Vitro Drug Susceptibility Assay using SYBR Green I

This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum using the SYBR Green I-based fluorescence assay.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 50 µg/mL hypoxanthine, and 0.5% Albumax II)

-

Human erythrocytes (O+)

-

This compound stock solution (in DMSO)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

-

96-well black, clear-bottom microplates

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. A typical concentration range to test would be 1-100 nM. Include drug-free wells as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.

-

Prepare a parasite culture with 2% parasitemia and 2% hematocrit.

-

Add 100 µL of the parasite culture to each well of the pre-dosed plate.

-